molecular formula C7H12ClNO2 B2643359 rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride CAS No. 1820580-13-9

rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Cat. No. B2643359
CAS RN: 1820580-13-9
M. Wt: 177.63
InChI Key: CEKJAWLBBNVOSD-WLUDYRNVSA-N
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Description

This compound has the CAS Number: 876376-07-7 and a molecular weight of 177.63 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride . The InChI code is 1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m1./s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Asymmetric Synthesis and Formal Synthesis Applications

The asymmetric synthesis of conformationally constrained 4-hydroxyprolines, including enantiomerically pure (1S,3S,4R) and (1S,3R,4R) 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, showcases the utility of rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride. This synthesis has been applied in the formal synthesis of (+)-epibatidine, demonstrating its potential in complex organic syntheses (Avenoza et al., 1999).

Catalytic Applications in Organic Reactions

The enantiopure form of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid has been utilized as a catalyst in direct aldol reactions, such as the reaction between acetone and 4-nitrobenzaldehyde. This bicyclic system demonstrated greater selectivity compared to its monocyclic analogue beta-proline, highlighting its catalytic efficiency in specific organic reactions (Armstrong et al., 2009).

Structural Studies in Peptide Mimetics

The compound has been explored in the synthesis of homo-thiopeptides based on a bridged β-proline analogue, with studies showing a preference for ordered secondary structures with trans-thioamide bonds in both solid state and solution. This indicates its role in the development of structurally unique peptide mimetics (Otani et al., 2012).

Synthesis of Non-Chiral Analogues

The synthesis of non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, has been achieved using rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride. This underscores its potential in creating structurally rigid analogues of biologically significant compounds (Kubyshkin et al., 2007).

Aza-Diels-Alder Reactions in Aqueous Solution

The compound has been involved in the synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions in aqueous solutions. This illustrates its utility in stereoselective organic reactions, particularly in aqueous environments, which is crucial for greener chemistry approaches (Waldmann & Braun, 1991).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(6)8-3-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKJAWLBBNVOSD-WLUDYRNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]([C@@H]1CN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

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